molecular formula C9H10F4N2O2 B12285761 (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate

(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate

Cat. No.: B12285761
M. Wt: 254.18 g/mol
InChI Key: KKWYMQLGYHNXEM-UHFFFAOYSA-N
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Description

(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate is a hydrazine derivative paired with a trifluoroacetate counterion. Structurally, it consists of a 4-fluorobenzyl group attached to a hydrazine moiety, stabilized by the trifluoroacetate anion (CF₃COO⁻). This compound is typically synthesized via acid-mediated deprotection reactions. For example, the cleavage of Boc-protected intermediates using trifluoroacetic acid (TFA) yields hydrazine·TFA salts, as demonstrated in the synthesis of related compounds .

The trifluoroacetate group enhances solubility in polar organic solvents and stabilizes the ionic form, making it a preferred counterion in synthetic intermediates. The 4-fluorobenzyl group contributes to lipophilicity, which is advantageous in pharmaceutical applications such as drug delivery or bioactive molecule design .

Properties

Molecular Formula

C9H10F4N2O2

Molecular Weight

254.18 g/mol

IUPAC Name

(4-fluorophenyl)methylhydrazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H9FN2.C2HF3O2/c8-7-3-1-6(2-4-7)5-10-9;3-2(4,5)1(6)7/h1-4,10H,5,9H2;(H,6,7)

InChI Key

KKWYMQLGYHNXEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNN)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate typically involves the reaction of (4-Fluorobenzyl)hydrazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves the following steps:

Industrial Production Methods

Industrial production of (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that hydrazine derivatives exhibit significant antimicrobial properties. For instance, studies on various hydrazides have shown promising results against Mycobacterium tuberculosis, with modifications to the hydrazide structure enhancing efficacy and reducing cytotoxicity . The introduction of fluorine atoms in the benzyl group may further improve the lipophilicity and biological activity of these compounds.

Neurodegenerative Diseases : The compound is being investigated for its potential use in treating neurodegenerative diseases. Specifically, it has been linked to the development of CNS-penetrant stimulators for soluble guanylate cyclase (sGC), which are crucial in neuroprotection and cognitive function . The synthesis of related compounds has shown that trifluoroacetylation can enhance the pharmacological profile of these agents.

Synthetic Methodologies

Fluorobenzoylation Techniques : The synthesis of (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate is often approached through solid-phase synthesis techniques. These methods allow for the selective introduction of fluorinated groups onto polyamines and other substrates, facilitating the development of new radiolabeled compounds for positron emission tomography (PET) imaging . The ability to automate the radiosynthesis process enhances the efficiency and reproducibility of producing fluorinated compounds.

Acylation Reactions : The trifluoroacetate moiety serves as a versatile acylating agent in various organic transformations. It has been utilized in peptide synthesis and as a coupling agent for oligomers, showcasing its utility in creating complex biomolecules . This acylation capability is crucial for developing new therapeutic agents and understanding their mechanisms of action.

Biological Studies

Inhibition Studies : Compounds similar to (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate have been evaluated for their ability to inhibit specific biosynthetic pathways in microorganisms. For example, studies have demonstrated that certain hydrazides can disrupt tryptophan biosynthesis in bacteria, indicating their potential as lead compounds in drug discovery against resistant strains .

Toxicity Assessments : The environmental impact and toxicity of trifluoroacetate derivatives have also been studied. Research indicates that while some trifluoroacetates may accumulate in aquatic organisms, they do not significantly affect physiological responses at low concentrations . This aspect is vital for evaluating the safety profiles of new compounds derived from (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate.

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntimicrobial ActivityEnhanced efficacy against Mycobacterium tuberculosis
Neurodegenerative DiseasesPotential sGC stimulation for neuroprotection
Synthetic MethodologiesFluorobenzoylation TechniquesEfficient synthesis via solid-phase methods
Acylation ReactionsVersatile acylating agent for peptide synthesis
Biological StudiesInhibition StudiesDisruption of tryptophan biosynthesis
Toxicity AssessmentsLow physiological impact on aquatic organisms

Mechanism of Action

The mechanism of action of (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The fluorinated nature of the compound enhances its binding affinity and specificity. The pathways involved include inhibition of specific enzymes and modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Hydrazine Trifluoroacetate Salts
  • Example : Hydrazine·TFA salts derived from urethane deprotection (e.g., (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methyl 2,2,2-trifluoroacetate).
  • Comparison :
    • Synthesis : Formed via TFA-mediated cleavage of Boc-protected precursors, similar to (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate .
    • Stability : Resistant to strong acids (e.g., 30% HF, 2N HCl) and bases (e.g., 6N NaOH) but labile under TFA conditions .
    • Applications : Used as intermediates in peptide and heterocyclic chemistry .
Trifluoroacetate Esters
  • Example : Phenyl trifluoroacetate (CAS 500-73-2).
  • Comparison :
    • Synthesis : Prepared via esterification (e.g., Steglich method for raspberry ketone trifluoroacetate) .
    • Reactivity : Hydrolyzes under basic conditions to release trifluoroacetic acid.
    • Applications : Serve as acylating agents or protecting groups in organic synthesis .
Piperazinium Trifluoroacetate Derivatives
  • Example : 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate.
  • Comparison :
    • Synthesis : Involves TFA deprotection of Boc-piperazine intermediates, akin to hydrazine salt preparation .
    • Functionality : The trifluoroacetate anion stabilizes the cationic piperazine moiety, enhancing solubility for pharmacological studies .

Comparative Data Table

Compound Molecular Formula Synthesis Method Stability Key Applications References
(4-Fluorobenzyl)hydrazine TFA salt C₈H₈F₄N₂O₂ TFA deprotection of Boc-hydrazine Labile in TFA; stable in HCl Drug intermediates
Phenyl trifluoroacetate C₈H₅F₃O₂ Steglich esterification Hydrolyzes in base Acylating agent
Piperazinium trifluoroacetate C₁₆H₁₄F₃N₂O₄ Boc deprotection with TFA Stable in polar solvents Pharmaceutical intermediates
Hydrazine·TFA salt (generic) Varies Acid cleavage of urethanes Resists strong acids/bases Heterocyclic synthesis

Reactivity and Stability Insights

  • Acid/Base Resistance : Hydrazine TFA salts exhibit remarkable stability under harsh acidic/basic conditions, unlike trifluoroacetate esters, which hydrolyze readily in basic media .
  • Thermal Stability : Trifluoroacetate esters (e.g., phenyl trifluoroacetate) have low boiling points (~146°C), whereas ionic derivatives like (4-Fluorobenzyl)hydrazine TFA salt decompose at higher temperatures due to ionic interactions .
  • Biological Relevance: The 4-fluorobenzyl group in hydrazine salts enhances membrane permeability compared to non-fluorinated analogues, a critical factor in drug design .

Biological Activity

(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and the implications of its use in various therapeutic contexts.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

  • Molecular Formula : C10H12F3N2O2
  • Molecular Weight : 250.22 g/mol

The structure comprises a hydrazine functional group attached to a 4-fluorobenzyl moiety, with a trifluoroacetate group that enhances its reactivity and stability.

Pharmacological Properties

Preliminary research indicates that hydrazine derivatives, including (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate, may exhibit a range of pharmacological properties. These include:

  • Antitumor Activity : Compounds with similar structures have demonstrated significant antitumor effects against various cancer cell lines.
  • Antiviral Activity : Some derivatives have shown efficacy against viral infections such as Herpes simplex and Polio viruses.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission.

Case Studies

  • Antitumor Efficacy : In vitro studies have shown that related hydrazine derivatives exhibit cytotoxic effects against human colon cancer cell lines. For instance, a derivative demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • Antiviral Potential : A study highlighted the antiviral properties of hydrazine compounds against Herpes simplex virus type I, suggesting that modifications in the structure can enhance antiviral activity .
  • Neuroprotective Effects : Research indicates that certain hydrazine derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Synthesis

The synthesis of (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate typically involves several steps:

  • Formation of the hydrazine moiety through condensation reactions.
  • Introduction of the trifluoroacetate group via acylation methods.
  • Purification through chromatographic techniques to obtain high-purity compounds suitable for biological testing.

Interaction Studies

Understanding how (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate interacts with biological systems is crucial for elucidating its mechanisms of action. Interaction studies often focus on:

  • Binding affinities to target enzymes.
  • Effects on cellular signaling pathways.
  • Toxicological profiles in various cell types.

Summary of Findings

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity against cancer cells
AntiviralEfficacy against Herpes simplex virus
Enzyme InhibitionInhibition of AChE and BChE

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